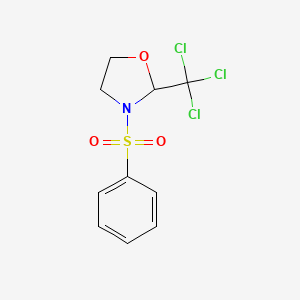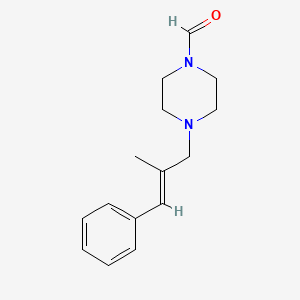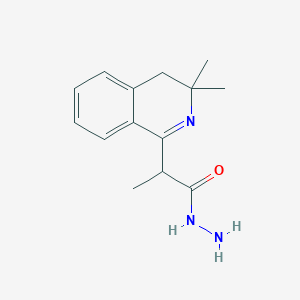
N-(2-chlorobenzyl)-4-(2,4-dichlorophenoxy)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorobenzyl)-4-(2,4-dichlorophenoxy)butanamide, commonly known as A-836,339, is a synthetic compound that belongs to the class of cannabinoid receptor agonists. It was first synthesized in 2008 by Abbott Laboratories, and since then, it has been extensively studied for its potential therapeutic applications in various medical conditions.
Mechanism of Action
A-836,339 binds to the cannabinoid receptors CB1 and CB2, which are G protein-coupled receptors that are widely distributed throughout the body. Activation of these receptors by A-836,339 leads to a variety of biochemical and physiological effects, including the modulation of pain, inflammation, and mood.
Biochemical and Physiological Effects:
A-836,339 has been shown to have a variety of biochemical and physiological effects, including the modulation of pain, inflammation, and mood. It has also been shown to induce apoptosis in cancer cells and to have potential anti-cancer properties.
Advantages and Limitations for Lab Experiments
One of the advantages of A-836,339 is its high potency and selectivity for the cannabinoid receptors CB1 and CB2. This makes it a useful tool for studying the role of these receptors in various medical conditions. However, one of the limitations of A-836,339 is its potential for off-target effects, as it may bind to other receptors in addition to the cannabinoid receptors.
Future Directions
There are several future directions for the study of A-836,339. One area of research is the development of more selective and potent cannabinoid receptor agonists that can be used for the treatment of various medical conditions. Another area of research is the study of the potential anti-cancer properties of A-836,339 and other cannabinoid receptor agonists. Finally, the role of the cannabinoid receptors in the regulation of pain, inflammation, and mood continues to be an important area of research, and A-836,339 may be a useful tool for further exploring this area.
Synthesis Methods
The synthesis of A-836,339 involves a multi-step process that starts with the reaction of 2,4-dichlorophenol with butyric anhydride to form 4-(2,4-dichlorophenoxy)butyric acid. This acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is further reacted with 2-chlorobenzylamine to form A-836,339.
Scientific Research Applications
A-836,339 has been studied extensively for its potential therapeutic applications in various medical conditions, including pain, inflammation, anxiety, and depression. It has been shown to activate the cannabinoid receptors CB1 and CB2, which are involved in the regulation of pain, inflammation, and mood. A-836,339 has also been studied for its potential anti-cancer properties, as it has been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-(2,4-dichlorophenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl3NO2/c18-13-7-8-16(15(20)10-13)23-9-3-6-17(22)21-11-12-4-1-2-5-14(12)19/h1-2,4-5,7-8,10H,3,6,9,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVVJQWMINLBFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-phenyl-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2,3,6-tetrahydropyridine](/img/structure/B5115582.png)
![5-[4-(diethylamino)benzylidene]-1-(3,4-dimethylphenyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5115588.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenoxybutanamide](/img/structure/B5115596.png)
![3-{[(1-isopropyl-4-piperidinyl)amino]methyl}-N,N-dimethyl-2-pyridinamine](/img/structure/B5115602.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B5115617.png)



![1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene)](/img/structure/B5115646.png)


![4-{2-[1-(carboxymethyl)-1H-indol-3-yl]-1-cyanovinyl}benzoic acid](/img/structure/B5115664.png)
![1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5115667.png)
![3-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B5115675.png)